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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the elemental lanthanide, Lutetium (Lu). It

details its fundamental physicochemical properties, focusing on its crystalline arrangement and

resultant metallic characteristics. The information is compiled to serve as a foundational

resource for professionals engaged in materials science, chemistry, and advanced drug

development, where the unique properties of heavy elements are of interest.

Crystalline Structure of Lutetium
Lutetium, the last and smallest atom in the lanthanide series due to lanthanide contraction, is

a dense, silvery-white metal.[1][2][3][4] At ambient temperature and pressure, it crystallizes in a

Hexagonal Close-Packed (hcp) structure.[3][4][5][6] This monomorphic nature persists under

standard conditions, contributing to its predictable physical properties.[5]

The hcp crystal structure is a common arrangement for metallic elements, characterized by a

high degree of atomic packing efficiency. This structure directly influences many of lutetium's

key properties, including its high density, hardness, and melting point, which are the highest

among all lanthanides.[3][4]

Table 1: Crystallographic Data of Lutetium
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Parameter Value Citations

Crystal System Hexagonal [3][4][5][6]

Crystal Structure Hexagonal Close-Packed (hcp) [3][4][5][6]

Space Group P6₃/mmc [6]

Space Group Number 194 [6]

Lattice Constant 'a' 3.5052 Å (350.52 pm) [4][5]

Lattice Constant 'c' 5.5494 Å (554.94 pm) [4][5]

c/a Ratio 1.583

Atomic Radius (empirical) 174 pm [4]

Density (solid) 9.841 g/cm³ [1][3][4][7]

Under high pressure, lutetium and its compounds can undergo structural phase transitions.

For instance, lutetium hydrides exhibit a reversible transition from a trigonal to a cubic phase

at approximately 11.5 GPa.[8] While pure lutetium is stable, its compounds like lutetium
chalcogenides (LuS, LuSe, LuTe) are predicted to transition from a NaCl-type (B1) to a CsCl-

type (B2) structure at pressures ranging from 10 to 60 GPa.[9][10]

Metallic Properties of Lutetium
Lutetium's electronic configuration ([Xe] 4f¹⁴ 5d¹ 6s²) results in its classification as a d-block

element, where the 5d and 6s electrons are primarily involved in bonding, leading to its

characteristic metallic and paramagnetic properties.[4]

2.1. Physical and Mechanical Properties Lutetium is the hardest and densest of the lanthanide

metals, making it resistant to corrosion in dry air, though it may tarnish in moist conditions.[1][3]

[4] It is also malleable and ductile.[2]

2.2. Thermal and Electrical Properties As a metal, lutetium is a conductor of heat and

electricity. Its electrical resistivity follows a linear relationship with temperature, a typical

characteristic of metals.[11]
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2.3. Magnetic Properties Lutetium is paramagnetic from 0 K up to its melting point.[3][5] This

property stems from its electronic structure. The magnetic susceptibility is notably independent

of temperature between approximately 4 K and 300 K.[5] At extremely low temperatures (0.022

K) and high pressures (above 45 kilobars), it exhibits superconductivity.[5]

Table 2: Selected Metallic Properties of Lutetium

Property Value Conditions Citations

Melting Point 1936 K (1663 °C) Standard Pressure [1][2][3][5]

Boiling Point 3675 K (3402 °C) Standard Pressure [1][4]

Thermal Conductivity 16.4 W/(m·K) Room Temperature [4][7][12]

Electrical Resistivity 582 nΩ·m Room Temperature [4][13]

Coefficient of Thermal

Expansion
9.9 µm/(m·K) Room Temperature [4][7][12]

Magnetic Ordering Paramagnetic 0 K to Melting Pt [3][4][5]

Volume Magnetic

Susceptibility
1.18 x 10⁻⁵ (SI) Standard [14]

Young's Modulus 69 GPa - [7]

Brinell Hardness 890 - 1300 MPa - [3][4]

Experimental Protocols
The determination of lutetium's properties relies on established experimental techniques.

Below are outlines of standard methodologies.

3.1. Determination of Crystal Structure via X-Ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the crystalline structure of materials.

Principle: Based on the constructive interference of monochromatic X-rays and a crystalline

sample. The X-rays are scattered by the electrons in the crystal lattice, and the resulting

diffraction pattern is unique to the specific crystal structure. Bragg's Law (nλ = 2d sinθ)
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relates the wavelength of the X-rays (λ), the diffraction angle (θ), and the spacing between

crystal lattice planes (d).

Methodology:

Sample Preparation: A high-purity, powdered, or single-crystal lutetium sample is

prepared. For powder diffraction, the sample is finely ground to ensure random orientation

of the crystallites.

Instrument Setup: The sample is mounted in a diffractometer. An X-ray source (e.g., Cu

Kα) generates a beam of X-rays, which are collimated and directed onto the sample.

Data Collection: The sample is rotated through a range of angles (2θ) while a detector

records the intensity of the diffracted X-rays at each angle.

Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) shows a series of

peaks. The positions and intensities of these peaks are used to determine the crystal

system, space group, and lattice parameters by comparing them to crystallographic

databases or using indexing software.

3.2. Measurement of Electrical Resistivity via Four-Point Probe Method

The four-point probe technique is a standard method for measuring the electrical resistivity of a

material, minimizing errors from contact resistance.

Principle: A direct current (I) is passed through the two outer probes of a four-probe head,

and the voltage (V) is measured across the two inner probes. By knowing the current,

voltage, and the geometry of the sample and probes, the sheet resistance and subsequently

the bulk resistivity (ρ) can be calculated.

Methodology:

Sample Preparation: A thin, flat sample of lutetium with a uniform thickness is prepared.

The surface should be clean and smooth.

Probe Contact: A four-point probe head, with four equally spaced, co-linear tungsten

carbide tips, is brought into contact with the sample surface.
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Measurement: A constant current source supplies current through the outer two probes. A

high-impedance voltmeter measures the potential difference across the inner two probes.

Calculation: The resistivity (ρ) is calculated using the formula: ρ = (V/I) * k, where 'k' is a

geometric correction factor that depends on the probe spacing, sample thickness, and

lateral dimensions. For a semi-infinite thin sheet, this simplifies based on the Van der

Pauw method.

Visualizations

Click to download full resolution via product page

Caption: Workflow for the physicochemical characterization of Lutetium.

// Core Concept Core [label="Lutetium\n[Xe] 4f¹⁴ 5d¹ 6s²", shape=octagon, fillcolor="#4285F4",

fontcolor="#FFFFFF", fontsize=12];

// Structural Properties Struct [label="Hexagonal Close-Packed\n(hcp) Crystal Structure",

fillcolor="#FBBC05", fontcolor="#202124"]; Packing [label="High Atomic\nPacking Efficiency",

fillcolor="#F1F3F4", fontcolor="#202124"];

// Electronic Properties Elec [label="Metallic Bonding\n(Delocalized 5d/6s electrons)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Paramag [label="Paramagnetism\n(Unpaired

Electron Spins)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Resultant Metallic Properties Density [label="High Density", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Hardness [label="High Hardness &\nMelting Point", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Conduct [label="Electrical & Thermal\nConductivity",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; MagSus [label="Positive Magnetic\nSusceptibility",

fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Core -> Struct [label="forms"]; Core -> Elec [label="enables"];

Struct -> Packing [label="results in"]; Packing -> Density [label="leads to"]; Packing ->

Hardness [label="leads to"];
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Elec -> Conduct [label="enables"]; Elec -> Paramag [label="results in"]; Paramag -> MagSus

[label="defines"]; }

Caption: Relationship between Lutetium's structure and its metallic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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